Product packaging for 3,7-Dimethylcycloocta-1,5-diene(Cat. No.:CAS No. 27327-22-6)

3,7-Dimethylcycloocta-1,5-diene

Cat. No.: B14699469
CAS No.: 27327-22-6
M. Wt: 136.23 g/mol
InChI Key: WGDFZIZPTGYIME-UHFFFAOYSA-N
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Description

General Overview of Medium-Ring Dienes in Organic Chemistry

Medium-ring dienes are characterized by a delicate balance of ring strain, transannular strain, and torsional strain. This interplay of forces dictates their preferred conformations and their reactivity. Unlike smaller rings where geometric constraints are severe, and larger rings where the molecule can adopt conformations that minimize strain, medium-sized rings often exist in a state of conformational flux, readily interconverting between various shapes. This dynamic nature makes them intriguing substrates for a variety of chemical transformations.

A key reaction of 1,5-dienes, a structural motif present in many cyclooctadienes, is the Cope rearrangement, a thermally induced nih.govnih.gov-sigmatropic rearrangement. wikipedia.org The conformation of the medium-ring diene plays a crucial role in the facility and stereochemical outcome of this and other pericyclic reactions. Furthermore, the proximity of atoms across the ring can lead to unique transannular reactions, where a reaction occurs between non-adjacent atoms within the same ring. mdpi.com These reactions can lead to the formation of bicyclic products and are a hallmark of medium-ring chemistry.

Structural Features and Isomerism of Dimethylcycloocta-1,5-dienes

The introduction of methyl groups onto the cycloocta-1,5-diene (B8815838) framework gives rise to a variety of isomers, each with distinct properties. The position of the methyl groups significantly influences the molecule's symmetry, conformational preferences, and reactivity. In the case of dimethylcycloocta-1,5-dienes, several positional isomers exist, including the 1,5-dimethyl, 3,7-dimethyl, and 3,8-dimethyl derivatives.

3,7-Dimethylcycloocta-1,5-diene , with the chemical formula C₁₀H₁₆, features methyl groups at the 3 and 7 positions of the cycloocta-1,5-diene ring. nih.gov This substitution pattern leads to the possibility of stereoisomerism, including the existence of cis and trans isomers with respect to the relative orientation of the methyl groups. The specific stereochemistry of the molecule will dictate its three-dimensional shape and, consequently, its interactions with other molecules and its reactivity in chemical transformations.

Table 1: Structural Information for Dimethylcycloocta-1,5-diene Isomers

Compound NameIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compoundThis compound27327-22-6C₁₀H₁₆136.23 nih.gov
1,5-Dimethyl-1,5-cyclooctadiene (B1594330)(1Z,5Z)-1,5-dimethylcycloocta-1,5-diene3760-14-3C₁₀H₁₆136.23 nih.gov
3,8-Dimethyl-1,5-cyclooctadiene(1Z,5Z)-3,8-dimethylcycloocta-1,5-dieneNot AvailableC₁₀H₁₆136.23 nih.gov

The conformational landscape of this compound is complex, with various boat and chair-like conformations being accessible. The energetic barriers between these conformations are often low, allowing for rapid interconversion at room temperature. The study of these conformations is crucial for understanding the molecule's reactivity, particularly in stereoselective reactions.

Historical Context and Evolution of Research on this compound

The study of cyclooctadienes has a rich history, dating back to the mid-20th century with the pioneering work on the cyclodimerization of butadiene to form 1,5-cyclooctadiene (B75094). This foundational work paved the way for the synthesis and investigation of substituted derivatives. The development of the Cope rearrangement by Arthur C. Cope and his colleagues further fueled interest in 1,5-dienes, including those within cyclic frameworks. wikipedia.orgmasterorganicchemistry.com

While much of the early research focused on the parent 1,5-cyclooctadiene and its use as a ligand in organometallic chemistry, subsequent studies began to explore the influence of substituents on the properties and reactivity of the cyclooctadiene ring. The synthesis of various dimethylcyclooctadiene isomers, often through the dimerization of isoprene (B109036), allowed for a systematic investigation of the effects of methyl group placement.

Specific research focusing exclusively on This compound has been less extensive compared to its more symmetrical 1,5-dimethyl isomer. However, its study is integral to a comprehensive understanding of the structure-reactivity relationships within this class of medium-ring dienes. Investigations into its conformational behavior and its participation in reactions like the Cope rearrangement and transannular cyclizations have provided valuable insights into the fundamental principles governing the chemistry of medium-sized rings.

Scope and Objectives of Academic Inquiry into this compound

The academic inquiry into This compound is driven by several key objectives that are central to the advancement of organic chemistry:

Understanding Conformational Preferences: A primary goal is to elucidate the complex conformational landscape of this molecule. Researchers employ a combination of experimental techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, and computational methods to determine the relative energies of different conformers and the barriers to their interconversion. mdpi.com This knowledge is fundamental to predicting the molecule's behavior in chemical reactions.

Investigating Reaction Mechanisms: The compound serves as a valuable substrate for studying the mechanisms of pericyclic reactions, particularly the Cope rearrangement. The placement of the methyl groups at the 3 and 7 positions provides a stereochemical handle to probe the transition state geometries and the stereospecificity of these rearrangements. nih.gov

Exploring Transannular Reactions: As a medium-ring diene, this compound is a candidate for undergoing transannular reactions. Academic studies aim to discover and understand these unique transformations, which can lead to the formation of novel bicyclic structures. The influence of the methyl groups on the propensity for and the outcome of these reactions is a key area of investigation. mdpi.com

Probing Structure-Reactivity Relationships: By comparing the reactivity of this compound with that of other dimethylcyclooctadiene isomers, chemists can gain a deeper understanding of how the position of substituents influences the electronic and steric properties of the diene system. This comparative approach is crucial for developing predictive models of chemical reactivity.

In essence, the study of this compound, while specific, contributes to the broader understanding of fundamental principles in organic chemistry, including conformational analysis, reaction mechanisms, and the intricate relationship between molecular structure and chemical reactivity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16 B14699469 3,7-Dimethylcycloocta-1,5-diene CAS No. 27327-22-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

27327-22-6

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

3,7-dimethylcycloocta-1,5-diene

InChI

InChI=1S/C10H16/c1-9-5-3-7-10(2)8-4-6-9/h3-5,8-10H,6-7H2,1-2H3

InChI Key

WGDFZIZPTGYIME-UHFFFAOYSA-N

Canonical SMILES

CC1CC=CC(CC=C1)C

Origin of Product

United States

Elucidation of Reaction Mechanisms and Reactivity Patterns of 3,7 Dimethylcycloocta 1,5 Diene

Electrophilic Addition Reactions

Electrophilic addition reactions involving 3,7-dimethylcycloocta-1,5-diene proceed through mechanisms common to conjugated dienes, where the initial attack by an electrophile leads to the formation of a carbocation intermediate. libretexts.orgpressbooks.pub This intermediate is stabilized by resonance, which influences the distribution of products. libretexts.org The reaction of conjugated dienes with electrophiles like HBr can result in a mixture of 1,2- and 1,4-addition products. pressbooks.pub

Transannular π-cyclization is a notable reaction pathway for medium-sized rings like cyclooctadienes. This process involves the formation of bicyclic products through intramolecular cyclization. For instance, the selenomethoxylation of 1,5-cyclooctadiene (B75094) (a related compound) with selenium dibromide can lead to the formation of a 9-selenabicyclo[3.3.1]nonane derivative. Similarly, selenoacetoxylation with selenium dibromide in a chloroform-acetic acid mixture can produce 2,6-diacetoxy-9-selenabicyclo[3.3.1]nonane in high yield. mdpi.com These reactions highlight the propensity of the cyclooctadiene ring system to undergo transannular cyclizations, a pathway that is also plausible for its dimethyl derivative.

In electrophilic additions to conjugated dienes, the initial step is the protonation of a double bond to form the most stable carbocation. libretexts.org For a diene, this typically results in an allylic carbocation, which is stabilized by resonance, distributing the positive charge over two carbon atoms. pressbooks.pubyoutube.com This resonance stabilization is key to understanding the formation of multiple products. libretexts.org The attack by the nucleophile can then occur at either of the carbons bearing a partial positive charge, leading to different addition products. youtube.com

The stability of the carbocation intermediate is a determining factor in the reaction pathway. More substituted carbocations are generally more stable. youtube.com In the context of radical reactions, persistent radicals, which have longer lifetimes than transient radicals, can be characterized, while stable radicals can be isolated as pure compounds. scholaris.ca

The regioselectivity of electrophilic additions to conjugated dienes is governed by the formation of the most stable carbocation intermediate. libretexts.org For example, in the addition of HBr to 1,3-butadiene (B125203), the initial protonation occurs to form a secondary, allylic carbocation, which is more stable than the alternative primary, non-allylic carbocation. pressbooks.pub

The stereochemistry of the products is also a critical aspect. The reaction conditions can influence whether the kinetic or thermodynamic product is favored. youtube.com At lower temperatures, the kinetically controlled product, which forms fastest, predominates. At higher temperatures, the thermodynamically more stable product is the major product. youtube.comyoutube.com

Cycloaddition Reactions (beyond initial synthesis)

Cycloaddition reactions, particularly the Diels-Alder reaction, are fundamental to the chemistry of dienes. libretexts.org The Diels-Alder reaction involves the [4+2] cycloaddition of a conjugated diene with a dienophile to form a six-membered ring. masterorganicchemistry.com For the reaction to occur efficiently, the diene must be in the s-cis conformation. masterorganicchemistry.com The reactivity is enhanced when the dienophile has electron-withdrawing groups and the diene has electron-donating groups. libretexts.org

The Diels-Alder reaction is highly stereospecific, meaning the stereochemistry of the reactants is preserved in the product. masterorganicchemistry.com When cyclic dienes are used, bridged bicyclic products are formed, and the "endo rule" often dictates the stereochemical outcome, where the substituents of the dienophile preferentially occupy the endo position in the product. youtube.com

Beyond the [4+2] cycloaddition, other types, such as [2+2] cycloadditions, can occur, often under photochemical conditions. libretexts.org Furthermore, 1,3-dipolar cycloaddition reactions represent another class of cycloadditions involving a 1,3-dipole and a dipolarophile. youtube.com

Polymerization Mechanisms

Ziegler-Natta catalysts are widely used for the polymerization of olefins, including dienes. wikipedia.orgbyjus.com These catalyst systems typically consist of a transition metal compound (from Group IV, like titanium) and an organoaluminum compound as a co-catalyst. libretexts.org There are both heterogeneous and homogeneous Ziegler-Natta catalysts. wikipedia.org

The mechanism of Ziegler-Natta polymerization involves the insertion of the monomer into the transition metal-carbon bond of the growing polymer chain. byjus.com The monomer coordinates to a vacant site on the transition metal, followed by insertion, which regenerates the vacant site for the next monomer to coordinate. youtube.com This process allows for the formation of linear and stereoregular polymers. byjus.com For dienes, this can lead to polymers with specific microstructures.

Ziegler-Natta catalysts have been successfully employed in the polymerization of various dienes, leading to polymers with controlled microstructures. For instance, the polymerization of 2-phenyl mdpi.comdendralenes using a CpTiCl3/MMAO catalyst system resulted in polymers with an exclusive 4,6-structure. researchgate.net

Oxidation Reactions

The double bonds in this compound are susceptible to oxidation by various reagents. Common oxidation reactions include epoxidation and oxidative cleavage.

Epoxidation: This reaction involves the addition of an oxygen atom across one or both of the double bonds to form an epoxide. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are common reagents for this transformation. The reaction of 1,5-cyclooctadiene with sodium perborate (B1237305) in acetic acid has been shown to produce the corresponding epoxide in good yield. youtube.com It is expected that this compound would react similarly to yield mono- or di-epoxides. The methyl substituents may influence the stereoselectivity of the epoxidation.

Ozonolysis: This is a powerful method for cleaving carbon-carbon double bonds. Treatment of a cyclooctadiene with ozone (O₃), followed by a workup step, can lead to a variety of products depending on the workup conditions. For example, ozonolysis of 1,5-cyclooctadiene in methanol (B129727) followed by a reductive workup can yield 4,4-dimethoxybutanal. acs.org A similar reaction with this compound would be expected to cleave the ring at the double bonds, leading to the formation of one or more dicarbonyl compounds, with the exact structure depending on which double bond(s) are cleaved. The ozonolysis of cyclic dienes can sometimes lead to complex product mixtures, including the formation of bicyclic endoperoxides or ozonides through intramolecular reactions. rsc.org

Table 2: Products of Oxidation Reactions of Cyclooctadienes
ReactantOxidizing AgentProduct(s)Reference
1,5-CyclooctadieneSodium Perborate / Acetic Acid1,2-Epoxycyclooct-5-ene youtube.com
1,5-CyclooctadieneOzone / Methanol4,4-Dimethoxybutanal acs.org
Cyclopenta-1,3-dienesOzoneBicyclic endoperoxides, unsaturated bicyclic ozonides rsc.org

Reduction Reactions

The double bonds of this compound can be reduced to single bonds through hydrogenation reactions. The extent of reduction can be controlled by the choice of catalyst and reaction conditions.

Catalytic Hydrogenation: This is the most common method for reducing alkenes. Using a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or nickel, and hydrogen gas (H₂), the double bonds can be saturated. Partial hydrogenation of 1,5-cyclooctadiene to cyclooctene (B146475) can be achieved with high selectivity using specific catalysts, such as iridium clusters. researchgate.net Complete hydrogenation of both double bonds in this compound would yield 1,5-dimethylcyclooctane. The stereochemistry of the product would depend on the catalyst and the conditions, with hydrogen typically adding to the less sterically hindered face of the double bonds.

Dissolving Metal Reduction: The Birch reduction, which employs an alkali metal like sodium or lithium in liquid ammonia (B1221849) with an alcohol co-solvent, can also be used to reduce double bonds. byjus.commasterorganicchemistry.com This method is particularly useful for reducing alkynes to trans-alkenes and for the partial reduction of aromatic rings. byjus.comyoutube.com For a non-conjugated diene like this compound, this method would be expected to reduce the double bonds, potentially with different selectivity compared to catalytic hydrogenation.

Table 3: Conditions for Reduction of Dienes
ReactantReagentsProductReference
1,5-CyclooctadieneH₂, Iridium Cluster CatalystCyclooctene (selective) researchgate.net
1,3-PentadieneNa / liq. NH₃, Alcohol2-Pentene doubtnut.com
Benzene (for comparison)H₂, Ni catalyst, high pressure & temp.Cyclohexane youtube.com

Substitution Reactions on Alkyl and Alkene Positions

Substitution reactions can occur at both the sp²-hybridized carbons of the double bonds and the sp³-hybridized carbons of the alkyl groups and the ring.

At Alkene Positions: The double bonds of this compound can undergo electrophilic addition reactions. For example, the addition of halogens like bromine (Br₂) would proceed via a bromonium ion intermediate, leading to di- or tetra-bromo adducts. In conjugated systems, 1,4-addition is often observed, but in a 1,5-diene, the reaction would typically occur independently at each double bond unless transannular reactions are favored. stackexchange.comnih.gov

At Alkyl Positions: The methylene (B1212753) (CH₂) groups adjacent to the double bonds are allylic positions and are susceptible to radical substitution. A classic reagent for allylic substitution is N-bromosuccinimide (NBS) in the presence of a radical initiator. For instance, the reaction of 1,5-cyclooctadiene with NBS leads to allylic bromination. orgsyn.org This reaction on this compound could potentially occur at the CH₂ groups at positions 4 and 8. The methyl groups themselves are less likely to undergo substitution under these conditions unless harsher conditions are used. The resulting allylic halides are versatile intermediates for further functionalization through nucleophilic substitution reactions. wikipedia.orgyoutube.com

Advanced Stereochemical and Conformational Analysis of 3,7 Dimethylcycloocta 1,5 Diene

Configurational and Conformational Isomerism in Eight-Membered Rings

Eight-membered rings, such as those in cyclooctane (B165968) and its derivatives, exhibit a high degree of conformational flexibility. rsc.org This flexibility gives rise to a complex energy landscape with multiple stable and metastable conformations. Unlike smaller rings, such as cyclohexane, where the chair conformation is overwhelmingly dominant, eight-membered rings can adopt several low-energy conformations, including boat-chair, twist-boat-chair, boat-boat, and crown forms. The presence of substituents and unsaturation, as in 3,7-Dimethylcycloocta-1,5-diene, further influences the relative energies of these conformers.

The introduction of two methyl groups at the 3 and 7 positions and two double bonds at the 1 and 5 positions in the cyclooctadiene ring creates the potential for both configurational (cis/trans isomerism at the double bonds and R/S stereocenters at the substituted carbons) and conformational isomerism. For this compound, the double bonds are typically in the cis (or Z) configuration within the ring. The stereochemistry at the C3 and C7 positions can lead to diastereomers: (3R,7R), (3S,7S), and the meso compound (3R,7S).

Dynamic Nuclear Magnetic Resonance (DNMR) Spectroscopy for Ring Inversion Barriers

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for studying the kinetics of conformational changes in molecules, such as the ring inversion of cyclic compounds. nih.govvu.nl When a molecule undergoes a conformational change that is rapid on the NMR timescale, the observed spectrum is an average of the individual conformers. As the temperature is lowered, the rate of interchange slows down, and if it becomes slow enough, separate signals for each conformer can be observed.

In the case of this compound and related eight-membered ring systems, DNMR can be used to determine the energy barrier for the "ring flip" or "tub-to-tub" inversion process. nih.gov This process involves the interconversion between two equivalent or non-equivalent conformations. At intermediate temperatures, the exchange process leads to characteristic line broadening in the NMR spectrum. vu.nl By analyzing the lineshape as a function of temperature, it is possible to calculate the rate constant for the inversion process and subsequently determine the activation parameters, most notably the Gibbs free energy of activation (ΔG‡).

For example, studies on similar sterically hindered cycloocta-1,3-dienes have utilized variable temperature NMR to investigate ring inversion. yu.edu.jo A significant challenge in these analyses is accurately accounting for the inherent line widths due to transverse relaxation, which can be addressed through specialized fitting procedures. researchgate.net The energy barrier to ring inversion provides valuable insight into the conformational flexibility of the molecule. For instance, a higher barrier suggests a more rigid structure, while a lower barrier indicates greater flexibility.

Compound ClassTechniqueActivation Energy (ΔG‡)Reference
Sterically Hindered (Z,Z)-Cycloocta-1,3-dienesDNMR SpectroscopyVaries with substitution yu.edu.jo
Thienylene and Cyclopropylene Cyclic DimersElectronic Circular Dichroism108 kJ mol⁻¹ (for racemization) nih.gov
2,2,5,5-TetramethylcyclohexanoneDNMR Spectroscopy8.1 kcal/mole rsc.org

This table presents data for related cyclic systems to illustrate the application of DNMR in determining ring inversion barriers.

X-ray Crystallographic Studies of this compound Derivatives

X-ray crystallography provides definitive information about the three-dimensional structure of molecules in the solid state. For conformationally flexible molecules like this compound, crystallographic data on its derivatives can reveal the preferred conformation in the crystalline phase. This solid-state structure can then be used as a benchmark for comparison with computational models and solution-state conformations inferred from spectroscopic data.

Computational Approaches to Conformational Landscapes

Computational chemistry offers powerful tools to explore the complex conformational landscapes of flexible molecules like this compound. These methods can predict the geometries and relative energies of different conformers, providing insights that complement experimental data.

Force field methods, also known as molecular mechanics, are a cornerstone of computational chemistry for studying large and flexible molecules. wikipedia.orguiuc.edu A force field is a set of empirical potential energy functions and parameters that describe the energy of a molecule as a function of its atomic coordinates. psu.edu These functions account for various interactions, including bond stretching, angle bending, torsional rotations, and non-bonded van der Waals and electrostatic interactions. uiuc.edu

By using a force field, one can perform a conformational search to identify the low-energy conformers of this compound. The resulting potential energy surface provides a map of the relative stabilities of different conformations and the energy barriers separating them. The accuracy of these calculations depends on the quality of the force field parameters, which are typically derived from experimental data and high-level quantum mechanical calculations on smaller model compounds. nih.gov

Key Components of a Molecular Mechanics Force Field: uiuc.eduyoutube.com

InteractionDescription
Bond StretchingEnergy associated with stretching or compressing a bond from its equilibrium length.
Angle BendingEnergy required to bend the angle between three bonded atoms from its equilibrium value.
Torsional (Dihedral) EnergyEnergy associated with the rotation around a chemical bond, describing the energetic preference for certain staggered or eclipsed conformations.
Non-bonded InteractionsIncludes van der Waals forces (attractive and repulsive) and electrostatic interactions between atoms that are not directly bonded.

Molecular mechanics calculations utilize the force fields described above to perform energy minimizations and conformational analyses. nih.gov For a molecule like this compound, a systematic or stochastic conformational search can be performed to locate various energy minima on the potential energy surface. Each minimum corresponds to a stable or metastable conformation.

The results of these calculations can provide:

Geometries of stable conformers: Bond lengths, bond angles, and dihedral angles for each low-energy conformation.

Relative energies: The calculated energies allow for the ranking of conformers by stability and the estimation of their populations at a given temperature.

Barriers to interconversion: By mapping the pathways between conformers, it is possible to estimate the energy barriers for processes like ring inversion, which can be compared with experimental data from DNMR.

These computational approaches are invaluable for rationalizing the observed chemical and physical properties of this compound and for predicting the behavior of its various stereoisomers. The combination of experimental techniques like DNMR and X-ray crystallography with computational modeling provides a comprehensive understanding of the intricate stereochemical and conformational properties of this and other eight-membered ring systems.

Coordination Chemistry and Organometallic Applications of Dimethylcycloocta 1,5 Dienes

Ligand Characteristics and Bonding Modes to Transition Metals (e.g., η², η⁴)

3,7-Dimethylcycloocta-1,5-diene, like its parent diene, primarily binds to transition metals through its two double bonds. The most common coordination mode is as a chelating four-electron donor (η⁴), where both olefinic groups bind to a single metal center in a cisoid conformation. numberanalytics.comlibretexts.org This chelation is a significant driving force for the stability of these complexes. wikipedia.org

The bonding can be described by the Dewar-Chatt-Duncanson model, which involves a synergistic interaction of σ-donation from the filled π-orbitals of the diene to the empty d-orbitals of the metal, and π-back-donation from filled metal d-orbitals into the empty π*-antibonding orbitals of the diene. libretexts.orglkouniv.ac.in The extent of back-bonding influences the geometry of the coordinated diene; significant back-donation leads to a structure that can be described as a metallacyclopentene, where the C1-C4 distance is elongated compared to the C2-C3 distance. lkouniv.ac.in

In some instances, particularly in polynuclear complexes or under specific reaction conditions, the diene can coordinate in a bridging fashion or through only one of its double bonds as a two-electron η² ligand. lkouniv.ac.in However, the η⁴ mode is predominant for the monomeric complexes discussed herein. The molecular orbitals of the diene, specifically the highest occupied molecular orbital (HOMO, ψ₂) and the lowest unoccupied molecular orbital (LUMO, ψ₃), are most critical for bonding. lkouniv.ac.in Metal binding depletes the HOMO and populates the LUMO, profoundly altering the ligand's chemical character and reactivity. lkouniv.ac.in

Synthesis and Structural Characterization of Organometallic Complexes

The synthesis of organometallic complexes featuring this compound generally follows well-established procedures developed for the parent 1,5-cyclooctadiene (B75094). These methods typically involve the reaction of a metal salt with the diene in a suitable solvent, often an alcohol, which can also act as a reducing agent.

Rhodium(I) complexes of cyclooctadienes are among the most important and widely used precursors in catalysis. The archetypal complex, chloro(1,5-cyclooctadiene)rhodium(I) dimer, [RhCl(COD)]₂, is prepared by heating hydrated rhodium(III) chloride with an excess of 1,5-cyclooctadiene in aqueous ethanol. researchgate.netwikipedia.org

A similar procedure would be employed for the synthesis of the 3,7-dimethyl derivative, [RhCl(3,7-Me₂COD)]₂. The reaction proceeds via reduction of Rh(III) to Rh(I), with the diene coordinating to the metal center. Reaction Scheme: 2 RhCl₃·3H₂O + 2 (3,7-Me₂C₈H₁₀) + 2 CH₃CH₂OH + 2 Na₂CO₃ → [RhCl(3,7-Me₂COD)]₂ + 2 CH₃CHO + 8 H₂O + 2 CO₂ + 4 NaCl wikipedia.org

The resulting dimer is an air-stable, orange solid. wikipedia.org It features two square planar rhodium centers bridged by two chloride ligands, with each rhodium atom also coordinated to one molecule of the diene in an η⁴ fashion. wikipedia.org These dimers are valuable starting materials, as the chloride bridges can be readily cleaved by coordinating solvents or other ligands to generate a variety of monomeric Rh(I) catalysts. chemicalbook.comtcichemicals.com

Nickel(0) and Platinum(II) are also commonly complexed with cyclooctadiene ligands. Dichloro(1,5-cyclooctadiene)platinum(II), [PtCl₂(COD)], is a stable, colorless solid that serves as a common entry point to platinum chemistry. wikipedia.org It is typically synthesized by reacting potassium tetrachloroplatinate(II) with the diene. wikipedia.orgkiku.dk

Reaction Scheme: K₂[PtCl₄] + 3,7-Me₂C₈H₁₀ → [PtCl₂(3,7-Me₂COD)] + 2 KCl wikipedia.org

The product features a square planar platinum(II) center with the two chloride ligands and the two double bonds of the diene occupying the coordination sites. nih.gov These complexes are stable in air at room temperature. nih.govmq.edu.au

Nickel complexes such as [Ni(COD)₂(0)] are also known, though complexes with the substituted diene are less common. More typical are mixed-ligand complexes. For example, a nickel(0) complex containing one cyclooctadiene ligand and a bidentate N-heterocyclic carbene has been synthesized and structurally characterized, revealing a distorted tetrahedral geometry around the nickel center. researchgate.netnih.gov The synthesis of a mixed-ligand nickel complex with this compound would likely proceed from a Ni(0) precursor like [Ni(COD)₂] via ligand displacement.

Silver(I) is known to form complexes with olefins and dienes. Research on the related isomer, 1,5-dimethyl-1,5-cyclooctadiene (B1594330) (1,5-DMCOD), provides a template for the synthesis of silver complexes with dimethylcyclooctadienes. The reaction of silver(I) oxide with a β-diketonate ligand, such as 1,1,1,5,5,5-hexafluoro-2,4-pentanedione (Hhfac), in the presence of the diene yields a dinuclear silver(I) complex.

Reaction Scheme: Ag₂O + 2 Hhfac + 2 (3,7-Me₂COD) → [(3,7-Me₂COD)Ag(hfac)]₂ + H₂O

X-ray crystallography of the analogous [(1,5-DMCOD)Ag(hfac)]₂ complex revealed a dinuclear structure with a short Ag-Ag distance (3.0134 Å) and bridging hexafluoroacetylacetonate ligands. Each silver atom is coordinated to the two double bonds of the diene and two oxygen atoms from the bridging ligands, resulting in a distorted tetrahedral geometry.

Stability and Reactivity of Metal-Diene Complexes

The stability of metal-diene complexes is significantly enhanced by the chelate effect, making them generally more robust than corresponding complexes of non-chelating mono-olefins like ethylene (B1197577). wikipedia.org Platinum(II) complexes of the type [PtCl₂(COD)] are noted to be stable in air at ambient temperatures. mq.edu.au However, the diene ligand in many of these complexes is susceptible to displacement by stronger donor ligands, such as phosphines, which is a key aspect of their utility as catalyst precursors. wikipedia.org

A primary mode of reactivity for the coordinated diene is its susceptibility to nucleophilic attack. rsc.org The coordination to an electron-deficient metal center activates the double bonds towards attack by nucleophiles. For example, platinum and palladium dichloride complexes of dienes react with silver carboxylates, leading to nucleophilic attack on one of the double bonds of the diene to form a σ-alkenyl complex. rsc.org

The stability of metal complexes is influenced by several factors, including the basicity of the ligand and the crystal field stabilization energy (CFSE). scribd.com Ligands with greater basic character tend to form more stable complexes. scribd.com For d⁸ metals like Rh(I), Ni(II), and Pt(II), square planar geometries are common and are associated with significant CFSE, contributing to their stability.

Electronic and Steric Influence of Methyl Substituents on Coordination Behavior

The introduction of methyl groups at the 3 and 7 positions of the cyclooctadiene ring has a pronounced impact on the coordination properties of the ligand, primarily through steric effects. nih.govnih.gov

Steric Hindrance: The methyl groups are located on the sp³-hybridized carbon atoms adjacent to the double bonds. Their bulk can influence the conformation of the eight-membered ring and sterically hinder the approach of the metal or other ligands. This steric pressure can affect the geometry of the final complex. In some systems, bulky substituents on diene ligands are known to force a specific coordination geometry, such as favoring a metallacyclopentene structure over an η⁴-s-trans-diene complex due to strong steric repulsion between the substituents and other ligands on the metal. uwindsor.ca

Electronic Effects: Alkyl groups are weakly electron-donating. This inductive effect increases the electron density of the π-system of the diene, making it a stronger σ-donor ligand compared to the unsubstituted COD. scribd.com This enhanced donor ability can lead to stronger metal-ligand bonds and increased complex stability. The increased basicity of the methylated diene generally correlates with the formation of more stable complexes. scribd.com

Catalytic Applications Leveraging 3,7 Dimethylcycloocta 1,5 Diene and Its Analogues As Ligands

Homogeneous Catalysis using Dimethylcyclooctadiene Complexes

Complexes of 3,7-dimethylcycloocta-1,5-diene and its analogues with transition metals, particularly those from the platinum group, have potential applications in homogeneous catalysis. The diene can act as a chelating ligand, binding to the metal center through its two double bonds.

In the realm of homogeneous hydrogenation, rhodium complexes are widely utilized for the reduction of unsaturated compounds. rsc.org While direct studies on this compound as a ligand in rhodium-catalyzed hydrogenation are not extensively documented, analogous cyclooctadiene (COD) complexes, such as [Rh(COD)Cl]₂, are well-known catalyst precursors. The diene ligand in these precursors can be readily displaced by stronger binding ligands like phosphines, or it can remain in the coordination sphere and influence the catalytic activity. For instance, rhodium(I)-bis(ditertiaryphosphine) complexes have been shown to be effective catalytic precursors for the hydrogenation of various unsaturated alicyclic substrates. scispace.com The catalytic performance of such systems is dependent on the nature of the phosphine (B1218219) ligand and the reaction conditions.

The table below illustrates the catalytic activity of different rhodium complexes in the hydrogenation of limonene, a substrate with structural similarities to this compound.

Catalyst PrecursorSubstrateConversion (%)Conditions
RhCl(dppp)₂Limonene9880°C, 800 psi H₂, 24h
RhCl(dppe)₂Limonene8580°C, 800 psi H₂, 24h
RhCl(dppb)₂Limonene7080°C, 800 psi H₂, 24h
Data derived from analogous systems and for illustrative purposes.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govyoutube.com The choice of ligand is crucial for the efficiency and scope of these reactions. Bulky and electron-rich phosphine ligands are commonly employed to facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. nih.gov

While there is a lack of specific reports on the use of this compound as a primary ligand in cross-coupling reactions, diene ligands are often present in common palladium(0) precatalysts like Pd(dba)₂ (dba = dibenzylideneacetone) and [Pd₂(dba)₃], where the diene is a labile ligand that is readily displaced by the desired phosphine ligand to form the active catalytic species. chemrxiv.org The general mechanism for a Suzuki-Miyaura cross-coupling reaction is depicted below.

Catalytic Cycle of Suzuki-Miyaura Cross-Coupling

Catalytic Cycle of Suzuki-Miyaura Cross-Coupling

The performance of a cross-coupling reaction is highly dependent on the ligand, base, and solvent system. The table below shows a comparison of different ligands in a model Suzuki-Miyaura coupling.

LigandBaseSolventYield (%)
SPhosK₃PO₄Toluene>95
P(t-Bu)₃K₃PO₄Toluene>95
PPh₃K₂CO₃Toluene/H₂O~80
Data represents typical outcomes for the coupling of an aryl bromide with an arylboronic acid. nih.gov

The presence of two stereogenic centers in this compound (at the C3 and C7 positions) suggests its potential as a chiral ligand for asymmetric catalysis. Depending on the relative configuration of the methyl groups, cis and trans diastereomers exist, each of which is chiral. Enantiomerically pure forms of these isomers could potentially be used to induce asymmetry in catalytic transformations.

Chiral dienes have emerged as a promising class of ligands for asymmetric catalysis, particularly in rhodium-catalyzed reactions. armchemfront.comnih.govresearchgate.net These ligands have been successfully applied in asymmetric 1,4-additions of organoboron reagents to α,β-unsaturated ketones, affording products with high enantioselectivity. organic-chemistry.org The development of synthetic routes to enantiomerically pure chiral dienes is an active area of research. researchgate.net

The effectiveness of a chiral diene ligand is demonstrated in the rhodium-catalyzed asymmetric 1,4-addition of phenylboronic acid to an enone, as shown in the table below.

Chiral Diene LigandEnantiomeric Excess (ee, %)
(R,R)-Bn-bod99
(S,S)-Ph-bod98
Chiral Himbert Diene>99
bod = bicyclo[2.2.2]octadiene. Data from studies on analogous chiral diene ligands. organic-chemistry.orgresearchgate.net

Polymerization Catalysis and Stereocontrol

The coordination polymerization of conjugated dienes like butadiene and isoprene (B109036) is well-established, often employing catalysts based on transition metals such as neodymium, nickel, cobalt, and titanium. researchgate.net These catalysts, typically in combination with an aluminum alkyl co-catalyst, can provide high control over the stereochemistry of the resulting polymer (e.g., cis-1,4, trans-1,4, or 1,2- and 3,4-addition). scielo.org.mx

For non-conjugated dienes such as this compound, cyclopolymerization is a likely pathway. In this process, the monomer undergoes an intramolecular cyclization after the initial insertion into the growing polymer chain, leading to a polymer with cyclic repeating units. The polymerization of terpenoid-derived conjugated dienes with cyclic structures has been investigated, showing that radical polymerization can yield polymers with high molecular weights. mdpi.com For a non-conjugated diene like this compound, Ziegler-Natta or metallocene-based catalysts could be effective. The development of half-sandwich titanium complexes, for example, has led to highly active catalysts for the copolymerization of ethylene (B1197577) and dienes. mdpi.com

The table below summarizes different catalyst systems used for the polymerization of various dienes.

Catalyst SystemMonomerPolymer Microstructure
NdCl₃·3(1-pentanol)/TIBA1,3-Butadiene (B125203)High cis-1,4
TiCl₄/Al(i-Bu)₃IsopreneHigh cis-1,4
Half-sandwich Ti complex/MAOEthylene/ENBTerpolymer
ENB = 5-ethylidene-2-norbornene, MAO = methylaluminoxane, TIBA = triisobutylaluminum. scielo.org.mxmdpi.com

The microstructure of a polymer derived from this compound would be largely dictated by the polymerization mechanism. Cyclopolymerization would lead to a polymer chain containing bicyclic units, the stereochemistry of which would be influenced by the catalyst and the monomer's inherent chirality. The presence of methyl groups on the cyclooctadiene ring would also affect the polymer's properties, such as its glass transition temperature and solubility.

Control over the molecular weight and molecular weight distribution (MWD) is crucial for tailoring the processing and performance characteristics of polymers. researchgate.net In coordination polymerization, the molecular weight can often be controlled by the addition of a chain transfer agent, such as hydrogen or an organoaluminum compound. ippi.ac.ir The ratio of monomer to catalyst and the polymerization temperature are also key parameters for controlling molecular weight. For instance, in the polymerization of 1,3-butadiene with a neodymium-based catalyst, the molecular weight distribution can be influenced by the aging time of the catalyst and the reaction temperature. researchgate.net

The following table illustrates the effect of a chain transfer agent (hydrogen) on the molecular weight of polyethylene (B3416737) produced with a supported iron catalyst.

Hydrogen Pressure (bar)Molecular Weight (Mw, kg/mol )Polydispersity Index (Mw/Mn)
035010.0
12307.2
21506.8
4836.4
Data from a study on ethylene polymerization, illustrating a general principle of molecular weight control. ippi.ac.ir

Mechanistic Insights into Catalytic Cycles

The role of this compound and its parent analogue, 1,5-cyclooctadiene (B75094) (COD), as ligands in catalytic systems is most often that of a "placeholder" or "sacrificial" ligand. In this capacity, they stabilize the metal center in a precatalyst complex. The initiation of the catalytic cycle, or catalyst activation, typically involves the removal of the cyclooctadiene ligand from the metal's coordination sphere. This removal creates vacant coordination sites, allowing the substrate molecules to bind and the catalytic transformation to commence.

Mechanistic studies, combining kinetic analyses, spectroscopic methods, and Density Functional Theory (DFT) calculations, have elucidated the initial steps of catalyst activation and the subsequent catalytic pathways for various reactions.

Catalyst Activation via Ligand Removal

The activation of common precatalysts such as those based on iridium, rhodium, or nickel often begins with the hydrogenation or substitution of the cyclooctadiene ligand.

In iridium-catalyzed transfer hydrogenation reactions using isopropanol (B130326) as a hydrogen source, studies on the ubiquitous precatalyst [IrCl(COD)]2 have shown that the COD ligand is not present in the active catalytic species. researchgate.net Under typical reaction conditions (e.g., in the presence of a phosphine ligand and a strong base at elevated temperatures), the COD ligand is hydrogenated and eliminated from the system as cyclooctene (B146475) and cyclooctane (B165968). researchgate.net This process frees up coordination sites on the iridium center, allowing for the formation of the true catalytically active hydride species, such as [IrH3(PPh3)3]. researchgate.net The observation that systems of this nature are unlikely to function via a COD-containing active species is a critical mechanistic insight. researchgate.net

Similarly, for cobalt-based precatalysts used in hydrogenation, kinetic studies on the substitution of the cyclooctadiene ligand are fundamental to understanding precatalyst activation and substrate coordination events. cdnsciencepub.com DFT modeling of nickel-catalyzed cross-coupling reactions that employ Ni(cod)2 as the precatalyst also proposes a mechanism where the cycle is initiated by the dissociation of the COD ligands to generate a highly reactive Ni(0) species, which then enters the catalytic loop. acs.org

The following table summarizes the fate of the cyclooctadiene ligand during the activation of common catalyst precursors.

Precatalyst SystemReaction TypeActivation ConditionsFate of COD LigandResulting Active Species
[IrCl(COD)]2 / PPh3Transfer HydrogenationIsopropanol, KOtBu, heatHydrogenated to cyclooctene and cyclooctane and eliminated. researchgate.netIridium hydride complexes (e.g., [IrH3(PPh3)3]) researchgate.net
(cod)Ir(I) complexesWater/C-H OxidationNaIO4 (oxidant)Rapidly oxidized and removed from the coordination sphere. nih.govOxidatively robust iridium complexes nih.gov
P2CoCODOlefin HydrogenationSubstrate/H2Substituted by incoming substrate/reagents. cdnsciencepub.comCo(0) or Co(I) species cdnsciencepub.com
Ni(cod)2 / NHC ligandIntramolecular ArylationHeatDissociation from the metal center. acs.orgLigated Ni(0) species acs.org

General Catalytic Cycle: A Nickel-Catalyzed Example

A plausible catalytic cycle for the nickel-catalyzed intramolecular direct arylation of cyclopropanols, starting from Ni(cod)2, illustrates the placeholder role of the COD ligand.

Activation: The Ni(cod)2 precatalyst releases its two COD ligands to form a highly reactive, ligand-stabilized Ni(0) species.

Oxidative Addition: The Ni(0) center undergoes oxidative addition into the C-X bond (e.g., C-Cl) of the aryl halide substrate, forming a Ni(II) intermediate.

β-Carbon Elimination & Reductive Elimination: The cyclopropanol (B106826) moiety coordinates and undergoes ring-opening via β-carbon elimination, followed by reductive elimination to form the final indanone product and regenerate the catalytically active Ni(0) species. acs.org

Throughout this cycle, the original cyclooctadiene ligand is absent, having served its purpose of stabilizing the nickel atom in its zerovalent state before the reaction begins.

Non-Innocent Behavior of Cyclooctadiene Ligands

Applications in Polymer Science and Advanced Materials

Utilization of 3,7-Dimethylcycloocta-1,5-diene as a Monomer for Precision Polymers

This compound, a derivative of the well-studied 1,5-cyclooctadiene (B75094) (COD), serves as a specialized monomer in the synthesis of precision polymers. The strategic placement of methyl groups at the 3 and 7 positions of the cyclooctadiene ring introduces specific steric and electronic effects that influence its polymerization behavior and the properties of the resulting polymer. The primary method for polymerizing this monomer is through Ring-Opening Metathesis Polymerization (ROMP), a powerful technique that allows for the creation of polymers with well-defined microstructures and architectures. electronicsandbooks.com

The use of functionalized or substituted cyclic olefins like this compound is a key strategy for producing polyalkenamers with tailored characteristics. electronicsandbooks.com The presence of the dimethyl groups can impact the reactivity of the monomer and the stereochemistry of the polymer chain, leading to materials with controlled molar mass and specific functionalities. This control is crucial for applications demanding high-performance materials with precise properties.

Synthesis of Homopolymers and Copolymers

The synthesis of polymers from this compound is predominantly achieved through ROMP, often catalyzed by ruthenium or tungsten-based complexes. While specific studies detailing the homopolymerization of this compound are not extensively documented in publicly available literature, the general principles of ROMP of substituted cyclooctadienes apply.

Homopolymerization: The homopolymer of this compound would be a substituted polybutadiene (B167195), specifically a poly(3,7-dimethyl-1,5-octadiene-alt-ethylene). The reaction involves the cleavage and reformation of the double bonds within the monomer's ring structure to form a linear polymer chain. The process for a similar, unsubstituted monomer, 1,5-cyclooctadiene (COD), typically involves dissolving the monomer in a suitable solvent like dichloromethane (B109758) and adding a solution of a ROMP catalyst, such as a Grubbs catalyst. pitt.edu The polymerization proceeds, and the resulting polymer can be precipitated by adding the solution to a non-solvent like methanol (B129727). pitt.edu

Polymerization MethodMonomersResulting Polymer TypeKey Features
ROMPThis compoundHomopolymerSubstituted polybutadiene with methyl side groups
ROMP / ROPThis compound, D,L-lactideABA Triblock CopolymerCombines properties of polyolefin and polyester

This table illustrates potential polymerization schemes based on established methods for the parent compound, cyclooctadiene.

Tailoring Polymer Properties through Monomer Structure

The structure of the monomer is a fundamental determinant of the final polymer's properties. In the case of this compound, the two methyl groups play a significant role in defining the characteristics of the resulting polymer.

The introduction of substituents onto the cyclooctadiene ring is a known method to control properties such as crystallinity, hydrophobicity, and morphology in the final polymer. electronicsandbooks.com The methyl groups in the 3 and 7 positions can:

Influence Glass Transition Temperature (Tg): The presence of the methyl side groups can restrict the rotation of the polymer backbone, leading to a higher glass transition temperature compared to the unsubstituted poly(cyclooctadiene).

Modify Crystallinity: The methyl groups can disrupt the regular packing of the polymer chains, potentially leading to a more amorphous material with lower crystallinity. This can affect properties like transparency and flexibility.

Alter Solubility: The introduction of hydrocarbon side groups can alter the solubility of the polymer in various solvents.

The ability to fine-tune these properties by simply changing the functional groups on the monomer is a powerful tool in materials science. mdpi.com This "functionalization-polymerization" strategy allows for the creation of a diverse range of polymeric materials with complex and highly controlled structures. mdpi.com

Development of Novel Polyolefin Materials

The polymerization of this compound contributes to the development of novel polyolefin materials. Polyolefins are a major class of polymers, and creating new variations with enhanced properties is a constant goal. By incorporating substituted monomers like this compound, it is possible to produce polyolefins with improved thermal stability, tailored mechanical strength, and specific surface properties.

These advanced polyolefins can find applications in various fields. For example, telechelic polybutadienes, which are polymers with functional groups at both ends, can be synthesized using ROMP of COD in the presence of a chain transfer agent. electronicsandbooks.com These functional end-groups allow the polymer to be used as a building block for more complex architectures, such as block copolymers or cross-linked networks. The principles of these syntheses can be extended to substituted monomers, opening the door to new classes of high-value materials derived from this compound.

Development and Characterization of 3,7 Dimethylcycloocta 1,5 Diene Derivatives

Synthesis of Functionalized Dimethylcyclooctadienes

The functionalization of 3,7-dimethylcycloocta-1,5-diene involves leveraging the reactivity of its double bonds and allylic positions. While direct functionalization studies on this specific molecule are not extensively detailed in the literature, established methods for analogous 1,5-dienes provide a clear framework for potential transformations.

Allylic Halogenation: The introduction of a halogen at the allylic positions (C-4 or C-8) can be achieved using reagents like N-bromosuccinimide (NBS). For the parent 1,5-cyclooctadiene (B75094), this reaction, initiated by benzoyl peroxide, yields a mixture of brominated products. orgsyn.org A similar approach with this compound would be expected to yield mono- or di-brominated derivatives, which are versatile intermediates for further nucleophilic substitution.

Hydroxylation via Hydroboration-Oxidation: The hydroboration-oxidation sequence is a powerful method for the anti-Markovnikov hydration of alkenes. masterorganicchemistry.comlibretexts.org Application to this compound using borane (B79455) (BH₃) followed by oxidation with hydrogen peroxide (H₂O₂) would likely produce the corresponding mono- or diols. The presence of the methyl groups at the C-3 and C-7 positions would influence the regioselectivity of the borane addition. masterorganicchemistry.com The resulting alcohols, such as 3,7-dimethylocta-1,5-diene-3,7-diol, are valuable for synthesizing more complex molecules. ymdb.canist.gov

Selenocyclofunctionalization: The reaction of 1,5-cyclooctadiene with selenium dihalides in the presence of nucleophiles leads to the formation of functionalized 9-selenabicyclo[3.3.1]nonanes via a transannular cyclization pathway. mdpi.com This method demonstrates a one-pot approach to creating bifunctional derivatives and could be applied to this compound to generate selenium-containing heterocyclic structures with appended methyl groups.

The table below summarizes potential functionalization reactions.

Reaction TypeReagentsProbable Product(s)
Allylic BrominationN-Bromosuccinimide (NBS), Benzoyl PeroxideBromo-3,7-dimethylcycloocta-1,5-diene
Hydroboration-Oxidation1. BH₃·THF 2. H₂O₂, NaOH3,7-Dimethylcyclooct-5-ene-1-ol
Dihydroxylation1. OsO₄ (cat.), NMO 2. NaHSO₃3,7-Dimethylcyclooctane-1,5-diol
Epoxidationm-CPBA3,7-Dimethyl-1,2-epoxycyclooct-5-ene

Exploration of Bicyclic and Polycyclic Systems Derived from this compound

The flexible eight-membered ring of this compound is predisposed to undergo transannular reactions, forming rigid bicyclic skeletons. These transformations are often triggered by electrophiles, radicals, or thermal activation, leading to thermodynamically more stable products.

Electrophile-Induced Cyclization: The addition of electrophiles such as iodine or selenyl halides to 1,5-dienes can initiate a cascade reaction where the second double bond acts as an internal nucleophile. For instance, the reaction of 1,5-cyclooctadiene with iodine is known to produce derivatives of bicyclo[3.3.0]octane. acs.org Similarly, reactions with selenium dihalides yield 9-selenabicyclo[3.3.1]nonane structures. mdpi.com Applying these methods to this compound is expected to produce dimethyl-substituted bicyclo[3.3.0]octane or bicyclo[3.3.1]nonane systems, with the methyl groups directing the regiochemical outcome of the cyclization. The synthesis of such bicyclic systems is of significant interest as these scaffolds are present in numerous biologically active natural products. rsc.orgresearchgate.net

Radical Cyclization: Transannular cyclizations can also be initiated by radical species. Studies on related systems, like 3,7-dimethylenebicyclo[3.3.1]nonane, show that radical additions can lead to the formation of noradamantane derivatives. researchgate.net This suggests that radical-initiated reactions with this compound could provide a pathway to substituted polycyclic frameworks.

Cope Rearrangement: As a 1,5-diene, this compound is a candidate for the Cope rearrangement, a thermally induced youtube.comyoutube.com-sigmatropic shift. wikipedia.orgmasterorganicchemistry.com This reversible reaction would lead to an isomeric 1,5-diene. jk-sci.com While potentially a degenerate rearrangement in this symmetrically substituted case, the principles of this reaction are fundamental to understanding the dynamic behavior and potential isomerization pathways of such dienes under thermal stress. masterorganicchemistry.com

PrecursorReaction TypeResulting Bicyclic System
This compoundElectrophile-Induced Cyclization (e.g., with I₂)Dimethyl-bicyclo[3.3.0]octane derivative acs.org
This compoundElectrophile-Induced Cyclization (e.g., with SeBr₂)Dimethyl-9-selenabicyclo[3.3.1]nonane derivative mdpi.com
This compoundThermal RearrangementIsomeric Dimethylcycloocta-1,5-diene (via Cope Rearrangement) wikipedia.org

Structural Elucidation of Novel Derivatives

The characterization of new derivatives of this compound relies on a combination of modern spectroscopic techniques to unambiguously determine their molecular structure, including constitution and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural analysis. ¹H NMR provides information on the electronic environment, number, and connectivity of protons, while ¹³C NMR reveals the number and type of carbon atoms. For example, in the analysis of brominated cyclooctadienes, the chemical shifts of protons and carbons adjacent to the newly introduced bromine atom are significantly altered, providing clear evidence of the reaction's outcome. orgsyn.org For complex bicyclic products, two-dimensional NMR techniques (e.g., COSY, HMBC, HSQC) are essential to map out the complete bonding framework and relative stereochemistry.

Mass Spectrometry (MS): MS is used to determine the molecular weight of the new derivative and, through fragmentation analysis, can provide further structural clues. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For instance, the successful oxidation of the diene to an alcohol would be confirmed by the appearance of a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of an O-H stretching vibration. orgsyn.org

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides the definitive three-dimensional structure. This technique was crucial in establishing the precise stereochemistry of products obtained from the hydroboration-oxidation of a bicyclo[3.3.0]octene derivative, confirming the syn-addition mechanism. nih.gov

Comparative Reactivity Studies with Other Substituted Cyclooctadienes

The reactivity of this compound is best understood by comparing it to its parent compound and various isomers. The position of the methyl substituents significantly impacts electronic and steric properties, thereby influencing reaction pathways and rates.

1,5-Cyclooctadiene (COD): As the unsubstituted parent compound, COD serves as the primary benchmark. Reactions like electrophilic addition and cyclization are well-documented. orgsyn.orgmdpi.comacs.org The methyl groups in this compound, being in allylic positions, are electron-donating. This can increase the nucleophilicity of the double bonds and stabilize potential carbocationic intermediates formed during electrophilic attack, potentially leading to faster reaction rates compared to COD.

1,6-Dimethylcycloocta-1,5-diene: In this isomer, the methyl groups are located on the double bonds (vinylic positions). This substitution pattern makes the double bonds more electron-rich and sterically hindered compared to the title compound. The increased substitution would favor the formation of more stable alkenes in elimination reactions and could influence the regioselectivity of additions.

3,4-Dimethylcycloocta-1,5-diene: Here, the methyl groups are on adjacent saturated carbons. Their influence on the reactivity of the double bonds is primarily steric and conformational rather than electronic. They may restrict the flexibility of the ring and influence the facial selectivity of reagents approaching the double bonds.

The table below provides a comparative overview of these dienes.

CompoundIUPAC NamePosition of Methyl GroupsExpected Impact on Reactivity
Target Compound This compound nih.govAllylic (C3, C7)Electron-donating groups activate double bonds and stabilize allylic intermediates.
Parent Compound 1,5-CyclooctadieneNoneBaseline reactivity for comparison.
Isomer 1 1,6-Dimethylcycloocta-1,5-diene nih.govVinylic (C1, C6)Increased steric hindrance at the double bonds; increased nucleophilicity.
Isomer 2 3,4-Dimethylcycloocta-1,5-dieneVicinal (C3, C4)Primarily steric and conformational effects influencing approach to double bonds.
Isomer 3 (1Z,5Z)-3,8-dimethylcycloocta-1,5-diene nih.govAllylic (C3, C8)Similar electronic effects to the target compound, but with a different substitution pattern influencing symmetry and stereochemical outcomes.

Future Research Directions and Potential Emerging Avenues

Green Chemistry Approaches to Synthesis

Future synthetic strategies for 3,7-Dimethylcycloocta-1,5-diene will likely be governed by the principles of green chemistry, emphasizing atom economy, the use of environmentally benign solvents, and catalytic efficiency.

Atom Economy: The concept of atom economy, which measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that become part of the final product, is a cornerstone of green chemistry. jocpr.comwikipedia.org Addition and cycloaddition reactions are inherently atom-economical as they incorporate all reactant atoms into the product. nih.govscranton.edu The Diels-Alder reaction, for instance, proceeds with 100% atom economy. nih.gov Future research could explore cycloaddition pathways to construct the this compound ring system, maximizing the incorporation of starting materials and minimizing waste. jocpr.com

Sustainable Solvents and Catalysis: A significant reduction in the environmental impact of chemical synthesis can be achieved by replacing toxic and volatile organic solvents. Research into the synthesis of related cyclic dienes has demonstrated the feasibility of using greener alternatives. For example, the bio-based solvent Cyrene has been successfully used for rhodium(III)-catalyzed C–H activation reactions. acs.org Similarly, ionic liquids have proven effective media for the one-pot synthesis of various highly substituted cyclohexa-1,3-diene derivatives under mild conditions. nih.gov The application of such solvent systems, combined with the use of catalysts to enable efficient, low-waste transformations, represents a promising green approach for the synthesis of this compound. jocpr.comethz.ch

Green Chemistry PrincipleApplication to this compound Synthesis
High Atom Economy Employing cycloaddition reactions (e.g., [4+4] dimerization of a substituted butadiene) to form the eight-membered ring, ensuring maximal incorporation of reactant atoms. nih.gov
Use of Green Solvents Investigating bio-based solvents like Cyrene or ionic liquids to replace traditional volatile organic compounds, reducing environmental impact. acs.orgnih.gov
Catalysis Developing selective catalysts to lower activation energies, improve yields, and enable reactions under milder conditions, thus conserving energy and reducing byproduct formation. ethz.ch

Exploration of Bio-inspired Catalysis

Nature's catalysts, enzymes, perform complex chemical transformations with remarkable efficiency and selectivity under mild conditions. ethz.chnih.gov Bio-inspired catalysis seeks to emulate these natural systems to develop novel, sustainable chemical processes. rsc.orgornl.gov

Enzyme-Catalyzed Cycloadditions: The formation of cyclic structures is a common motif in natural product biosynthesis. Research has identified enzymes that are solely dedicated to catalyzing [4+2] cycloaddition (Diels-Alder) reactions, such as in the biosynthesis of spinosyn A. nih.gov This discovery provides a blueprint for exploring or engineering novel enzymes—"Diels-Alderases"—that could catalyze the formation of the cyclooctadiene ring. Furthermore, enzymes like cytochrome P450 have been engineered for selective C-H functionalization, which could be used to modify a pre-formed cyclooctadiene scaffold. rsc.orgnih.govmdpi.com

Mimicking Enzymatic Strategies: A key goal of bio-inspired catalysis is to reproduce the function of enzymes using robust, synthetic molecules. nih.gov This can involve creating synthetic catalysts that mimic the active sites of metalloenzymes, which use earth-abundant metals. rsc.org Another promising approach involves the use of Metal-Organic Frameworks (MOFs) as scaffolds to either immobilize natural enzymes or to build artificial enzymes by installing catalytic sites within their porous structure. nih.gov Future work could focus on designing a catalyst for this compound synthesis that mimics an enzyme's active site, thereby achieving high selectivity and operating under benign conditions.

Integration with Advanced Manufacturing Technologies

The transition from laboratory-scale synthesis to industrial production requires scalable and efficient manufacturing technologies. For specialty chemicals like this compound, advanced manufacturing offers precision, safety, and adaptability. coremolecules.comdakenchem.comreachemchemicals.com

Flow Chemistry: Flow chemistry, where reactants are continuously pumped through a reactor, provides superior control over reaction parameters like temperature, pressure, and mixing compared to traditional batch processes. amf.ch This technology is particularly advantageous for highly exothermic or rapid reactions, such as cycloadditions, enhancing safety and consistency. nih.govacs.org The modular nature of flow reactors allows for seamless scaling from lab discovery to industrial production. amf.ch Implementing a flow process for the synthesis of this compound could lead to higher yields, improved purity, and a safer manufacturing footprint. researchgate.netalmacgroup.com

Custom Synthesis and On-Demand Production: Advanced manufacturing enables the on-demand production of specialty chemicals tailored to specific applications. coremolecules.comdakenchem.com Custom synthesis providers leverage sophisticated process control and expertise in complex chemical transformations to produce molecules with precise specifications. vandemark.compolysciences.com This approach would allow this compound to be produced as needed, streamlining the supply chain for its potential use in materials science or pharmaceuticals.

TechnologyAdvantage for this compound Production
Flow Chemistry Precise control over reaction conditions, enhanced safety for hazardous reagents, and straightforward scalability. nih.govresearchgate.net
Continuous Manufacturing Minimizes waste, reduces the handling of large quantities of reactive materials, and improves process efficiency. amf.ch
Custom Synthesis Platforms Enables tailored, on-demand production with high purity and specific performance attributes for niche applications. coremolecules.comreachemchemicals.com

Theoretical Predictions for Undiscovered Reactivity

Computational chemistry provides powerful tools to predict and understand chemical reactivity before experiments are conducted. For a novel compound like this compound, theoretical predictions can guide the exploration of its chemical behavior.

Computational Modeling of Cycloadditions: The Diels-Alder reaction is a fundamental transformation for dienes. The reactivity of cyclic dienes is known to be influenced by factors such as ring size and the energy required to distort the molecule into the transition state geometry. researchgate.netresearchgate.net Density Functional Theory (DFT) calculations can be used to model the transition states for potential reactions of this compound with various dienophiles. researchgate.net Such studies would predict its reactivity relative to other cyclic dienes like cyclopentadiene or cyclohexadiene and elucidate the influence of the two methyl groups on stereoselectivity. escholarship.orgchemistrysteps.com

Machine Learning in Reactivity Prediction: A frontier in computational chemistry is the use of machine learning (ML) to predict reaction outcomes. nih.gov Recent studies have shown that ML models, trained on datasets of known reactions, can predict the activation energy barriers for Diels-Alder reactions with high accuracy. chemrxiv.orgchemrxiv.org These models can use quantum mechanical descriptors of the reactant molecules alone, circumventing the computationally expensive process of locating transition state structures. chemrxiv.org Applying such an ML model could rapidly screen a vast number of potential reactions for this compound, identifying promising pathways for further experimental investigation. researchgate.net

Expanding the Scope of Derived Materials

The diene functionality within this compound makes it a valuable monomer for the synthesis of advanced polymers and materials.

Polymers via Ring-Opening Metathesis Polymerization (ROMP): Cyclooctadiene and its derivatives are excellent monomers for ROMP, a powerful polymerization technique that yields polymers with well-defined structures. nih.gov For example, copolymers of 1,5-cyclooctadiene (B75094) and cyclooctatetraene have been synthesized to create soluble polymers with interesting optical properties. caltech.edu Similarly, this compound could be polymerized using ROMP to produce a novel polyalkenamer. The methyl groups along the polymer backbone would influence its physical properties, such as solubility, glass transition temperature, and crystallinity.

Functional and Degradable Copolymers: Copolymers incorporating cyclooctadiene units can be designed to have specific functionalities. For instance, copolymerizing 1,5-cyclooctadiene with cyclic acetals yields degradable polymers that can be broken down under acidic conditions, offering a route to more sustainable materials. acs.org A similar strategy could be applied to this compound to create new degradable polymers. Furthermore, the double bonds remaining in the polymer backbone after ROMP are available for post-polymerization functionalization, such as through Diels-Alder reactions, allowing for the attachment of various functional groups to tailor the material's properties. escholarship.orgresearchgate.net The cis/trans stereochemistry of the double bonds in the polymer, which can be controlled by the choice of metathesis catalyst, provides another handle to modulate the material's thermal and mechanical properties. nih.govchemrxiv.org

Polymerization MethodPotential Material from this compoundKey Features
ROMP Homopolymer: Poly(3,7-dimethyl-1,5-octenamer)Methyl groups influencing solubility and thermal properties. nih.gov
Copolymerization (ROMP) Copolymer with cyclic acetals or other monomersIntroduction of degradability; tuning of mechanical properties. acs.orgresearchgate.net
ADMET Stereodefined polymersPrecise control over cis/trans alkene geometry to modulate material properties. nih.gov
Post-Polymerization Modification Functionalized PolymersAttachment of specific chemical groups via Diels-Alder or other reactions on the polymer backbone. researchgate.net

Q & A

Basic: What are the common synthetic routes for 3,7-Dimethylcycloocta-1,5-diene, and how are the products characterized?

Answer:
Synthesis often involves palladium-catalyzed coupling reactions to functionalize 1,5-diene frameworks, as demonstrated in Pd(I)-mediated procedures for analogous compounds . Characterization typically employs nuclear magnetic resonance (NMR) for structural elucidation and X-ray crystallography to confirm stereochemistry and ligand coordination in metal complexes (e.g., Rh or Ru complexes) . Analytical data such as melting points, IR spectra, and chromatographic purity are also critical for validation .

Basic: What precautions are necessary for handling and storing this compound?

Answer:
The compound is stabilized with antioxidants like octadecyl 3-(3',5'-di-tert-butyl-4'-hydroxyphenyl)propionate to prevent radical-mediated degradation . Storage under inert gas (e.g., nitrogen) at 2–8°C in sealed containers is recommended. Safety protocols include avoiding ignition sources (due to flammability) and using personal protective equipment (PPE) to mitigate hazards like skin irritation .

Basic: Which structural analysis techniques are most effective for studying this compound and its derivatives?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is pivotal for determining bond lengths, dihedral angles, and coordination geometries in metal complexes (e.g., Rh or Ru complexes with cyclooctadiene ligands) . NMR spectroscopy (¹H, ¹³C, DEPT) resolves regiochemistry and substituent effects, while gas chromatography-mass spectrometry (GC-MS) confirms purity .

Advanced: How does the coordination geometry of this compound in metal complexes influence catalytic hydrogenation rates?

Answer:
The dihedral angle between the P–Rh–P plane and the centroid of the diene ligand significantly impacts catalytic activity. For example, a clockwise twist of ~21.8° in Rh complexes correlates with a 750-fold increase in hydrogenation rate compared to norbornadiene analogs due to steric and electronic modulation of the active site . Kinetic studies using time-resolved spectroscopy or gas-uptake measurements are recommended to quantify these effects .

Advanced: How can computational methods like DFT elucidate reaction mechanisms involving this compound?

Answer:
Density functional theory (DFT) at the B3LYP/6-311G level can model sigmatropic rearrangements (e.g., Cope rearrangement) and transition-state aromaticity. Key parameters include nucleus-independent chemical shift (NICS) and natural bond orbital (NBO) analysis to evaluate resonance stabilization and donor-acceptor interactions . For example, s3-4→p*1-2 interactions dominate activation energy in hexa-1,5-diene systems, providing insights into reactivity .

Advanced: What experimental design strategies optimize kinetic and thermodynamic studies of this compound reactions?

Answer:
Factorial designs (e.g., 2³ experiments) efficiently test variables like temperature, gas flow rate, and reaction time. For instance, temperature is a dominant factor in diene formation kinetics during refining processes, while gas flow may have negligible impact . Rate constants and Arrhenius plots derived from isothermal calorimetry or GC monitoring enable determination of activation energy (Ea) and entropy (ΔS‡) .

Advanced: How are thermodynamic properties (ΔH, ΔG, ΔS) of this compound determined experimentally?

Answer:
Combustion calorimetry measures enthalpy of formation (ΔHf), while heat capacity data from differential scanning calorimetry (DSC) or adiabatic calorimetry yield entropy (S) and Gibbs free energy (ΔG). For cycloocta-1,5-diene analogs, thermodynamic stability is influenced by ring strain and substituent effects, requiring comparative studies with reference compounds .

Advanced: How is this compound utilized in multi-step synthetic strategies for complex organic molecules?

Answer:
The diene serves as a key intermediate in sesquiterpene synthesis (e.g., dehydro-α-curumene) via retrosynthetic disconnections. Strategies include epoxidation, cross-metathesis, or Diels-Alder reactions to build bicyclic frameworks . Epimeric intermediates (e.g., compounds 4 and 4') are resolved using chiral auxiliaries or enzymatic methods for stereochemical control .

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